molecular formula C10H14ClN B1451463 (S)-Cyclopropyl(phenyl)methanamine hydrochloride CAS No. 844470-80-0

(S)-Cyclopropyl(phenyl)methanamine hydrochloride

Cat. No.: B1451463
CAS No.: 844470-80-0
M. Wt: 183.68 g/mol
InChI Key: QTUNRTDRPMOQNG-HNCPQSOCSA-N
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Description

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is a chiral amine compound with a cyclopropyl group attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(phenyl)methanamine hydrochloride typically involves the following steps:

    Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Formation of Hydrochloride Salt: The free base form of (S)-Cyclopropyl(phenyl)methanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and salt formation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, secondary amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

(S)-Cyclopropyl(phenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the phenylmethanamine structure allows for interactions with various biological pathways. The compound may act as an agonist or antagonist, depending on the target and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A structurally similar compound with a phenyl group attached to an ethylamine chain.

    Benzylamine: Another related compound with a phenyl group attached to a methanamine chain.

Uniqueness

(S)-Cyclopropyl(phenyl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

(S)-cyclopropyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNRTDRPMOQNG-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662527
Record name (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844470-80-0
Record name (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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